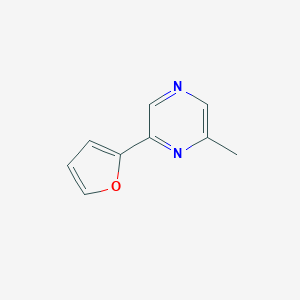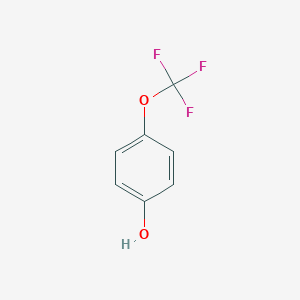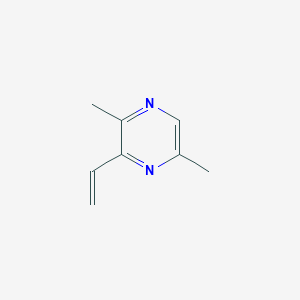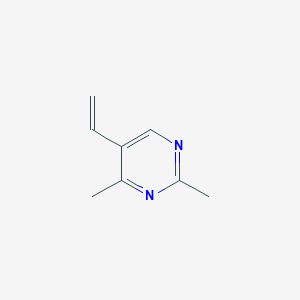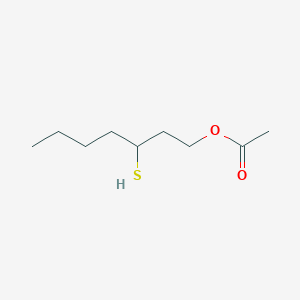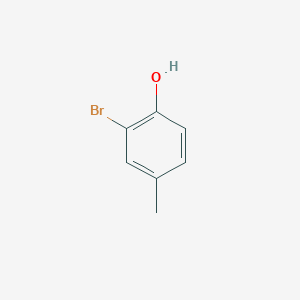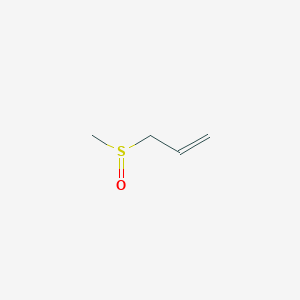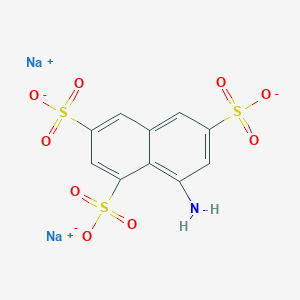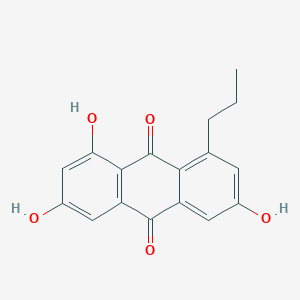
1,3,6-Trihydroxy-8-n-propylanthraquinone
Vue d'ensemble
Description
1,3,6-Trihydroxy-8-n-propylanthraquinone, also known as R1128A, is a chemical compound with the molecular formula C17H14O5 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 1,3,6-Trihydroxy-8-n-propylanthraquinone consists of 17 carbon atoms, 14 hydrogen atoms, and 5 oxygen atoms . The molecular weight is 298.29 g/mol.Applications De Recherche Scientifique
Biological Activities and Applications
Isolation and Structural Analysis : New anthraquinones, including derivatives of 1,3,6-Trihydroxy-8-n-propylanthraquinone, have been isolated from marine Streptomyces sp., showing potential biological activities. Their structures were established through extensive spectroscopic analyses, indicating their significance in natural product chemistry and potential applications in biomedicine (Poumale et al., 2006), (Huang et al., 2006).
Inhibition of Advanced Glycation End Products (AGEs) : Compounds related to 1,3,6-Trihydroxy-8-n-propylanthraquinone, isolated from Knoxia valerianoides roots, have shown inhibitory activity against AGEs formation and rat lens aldose reductase, suggesting potential therapeutic applications in diabetic complications and oxidative stress-related disorders (Yoo et al., 2010).
Anticancer Studies : Compounds structurally related to 1,3,6-Trihydroxy-8-n-propylanthraquinone, isolated from marine organisms, have shown promising in vitro anticancer activity. This highlights their potential role in the development of novel anticancer agents (Wright et al., 2009).
Chemical Synthesis and Reactions
Alkylation Reactions : Research on the alkylation of frangula-emodin, a related anthraquinone, by α-bromoalkylmethylketones, contributes to the understanding of chemical properties and potential synthetic applications of similar compounds (Kharlamova, 2007).
Photopolymerization : Studies have shown that multihydroxy-anthraquinone derivatives can initiate various types of photopolymerization reactions, suggesting applications in material science and engineering (Zhang et al., 2018).
Additional Studies
- Quantum-chemical Studies : The tautomerism and ionization of similar anthraquinones have been studied, providing insights into their chemical behavior and potential applications in molecular design and synthesis (Fain et al., 2008).
Propriétés
IUPAC Name |
1,3,6-trihydroxy-8-propylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-2-3-8-4-9(18)5-11-14(8)17(22)15-12(16(11)21)6-10(19)7-13(15)20/h4-7,18-20H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGHVXJQLZFPRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(=CC(=C1)O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40159268 | |
| Record name | 1,3,6-Trihydroxy-8-n-propylanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40159268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6-Trihydroxy-8-n-propylanthraquinone | |
CAS RN |
135161-96-5 | |
| Record name | 1,3,6-Trihydroxy-8-propyl-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135161-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,6-Trihydroxy-8-n-propylanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135161965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,6-Trihydroxy-8-n-propylanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40159268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



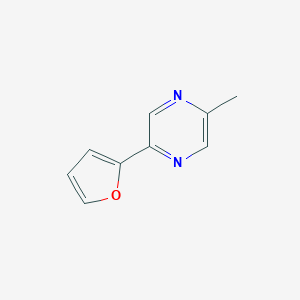
![[(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol](/img/structure/B149185.png)
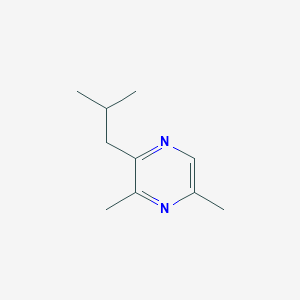
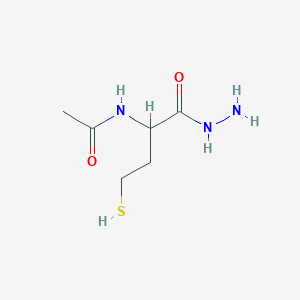
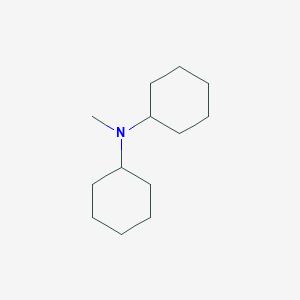
![5,8-Dioxa-10-azadispiro[2.0.4.3]undecane](/img/structure/B149195.png)
